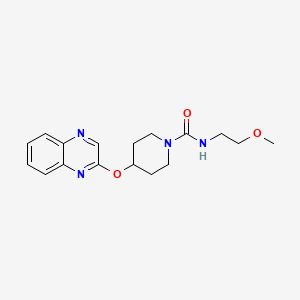

N-(2-methoxyethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-quinoxalin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-23-11-8-18-17(22)21-9-6-13(7-10-21)24-16-12-19-14-4-2-3-5-15(14)20-16/h2-5,12-13H,6-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZYIHKCLRILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The piperidine carboxamide scaffold is a common structural motif in drug discovery. Key structural variations among analogs include:

- Substituents on the piperidine ring: Position and electronic nature of substituents (e.g., quinoxalin-2-yloxy vs. phenoxy or benzimidazolone groups).

- Carboxamide side chains : Alkyl, aryl, or heteroaryl groups influencing solubility, metabolic stability, and target engagement.

Table 1: Structural Comparison of Piperidine Carboxamide Derivatives

Key Observations :

Insights :

- The phenoxy-boronic acid derivative () exhibits potent HDAC inhibition at 1 µM, outperforming trichostatin A (1.5 µM). The target compound’s quinoxaline group may further enhance binding through additional hydrophobic/electronic interactions .

- Compound 4h () demonstrates that carboxamide derivatives with polar side chains (e.g., phenylamino ethyl) retain activity while reducing toxicity, suggesting the target’s methoxyethyl group may similarly improve safety .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxyethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide?

The compound is synthesized via multi-step reactions starting with the preparation of quinoxaline and piperidine intermediates. Key steps include:

- Quinoxaline intermediate synthesis : Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions .

- Piperidine functionalization : Introduction of the methoxyethyl group via nucleophilic substitution or amide bond formation using triethylamine as a base and DMF as a solvent .

- Final coupling : Reaction of the quinoxaline-piperidine intermediate with 2-methoxyethyl isocyanate or a carbamoyl chloride derivative .

Q. Which spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : To verify substituent positions on the piperidine and quinoxaline rings (e.g., methoxyethyl group at N-2, quinoxaline-2-yloxy at C-4) .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., expected [M+H]+ ion for C19H23N4O3) .

- IR Spectroscopy : To identify carbonyl (amide C=O) and ether (methoxy) functional groups .

Q. How should researchers handle stability and storage of this compound?

- Store at –20°C in inert, light-resistant containers to prevent degradation.

- Monitor stability via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized during the amide bond formation step?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .

- Catalyst optimization : Employ coupling agents like HATU or DCC to improve carboxamide formation efficiency .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., quinoxaline ring oxidation) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., serotonin vs. kinase modulation)?

- Target-specific assays : Use radioligand binding assays (e.g., 5-HT2A receptor) and kinase inhibition profiling (e.g., EGFR, VEGFR) to identify primary targets .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methoxyethyl to ethoxyethyl) to isolate pharmacophore contributions .

- Dose-response analysis : Perform IC50 determinations under standardized conditions (e.g., pH 7.4, 37°C) to compare potency across studies .

Q. How can researchers assess temporal effects on cellular function in long-term studies?

- Proliferation assays : Use MTT or BrdU assays to quantify inhibition of cancer cell growth over 72-hour exposure .

- Metabolic profiling : Monitor ATP levels or lactate production via LC-MS to evaluate sustained metabolic disruption .

- Protein degradation studies : Combine Western blotting (e.g., cyclin D1, p53) with proteasome inhibitors to distinguish direct vs. indirect effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response data analysis?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50 .

- Error propagation : Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for potency metrics .

Q. How can molecular docking studies predict binding modes with biological targets?

- Target selection : Prioritize receptors with structural homology to known quinoxaline-binding proteins (e.g., 5-HT2A, kinase domains) .

- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for piperidine ring conformational changes .

- Validation : Compare predicted poses with crystallographic data from similar compounds (e.g., co-crystal structures of quinoxaline derivatives) .

Contradiction Resolution

Q. How to address discrepancies in reported stability under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) buffers at 37°C for 24 hours, followed by HPLC analysis to quantify degradation .

- Mechanistic insights : Use LC-MS to identify hydrolysis products (e.g., cleavage of methoxyethyl or quinoxaline-oxy groups) .

Q. Why do some studies report high cytotoxicity while others show low toxicity?

- Cell line variability : Test toxicity across multiple cell lines (e.g., HEK293, HepG2, MCF-7) to assess tissue-specific effects .

- Apoptosis vs. necrosis : Differentiate mechanisms using Annexin V/PI staining and caspase-3 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.